REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[N:4]([CH3:14])[C:3]=1[C:15]([O:17]C)=O.[NH2:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:12])(=[O:13])[N:4]([CH3:14])[C:3]=1[C:15](=[O:17])[NH:19][C:20]1[CH:24]=[C:23]([CH3:25])[O:22][N:21]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
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Name
|
|
Quantity
|
19.94 g
|
Type
|
reactant
|
Smiles
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NC1=NOC(=C1)C
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To an appropriate flask equipped
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Type
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TEMPERATURE
|
Details
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for reflux
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Type
|
ADDITION
|
Details
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are added
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Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 13-18 hours
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Duration
|
15.5 (± 2.5) h
|
Type
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DISTILLATION
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Details
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At 1 hour intervals, about 3-4% of the solvent volume is distilled off
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Every 4 to 5 hours fresh xylene is added, equal in amount to
|
Duration
|
4.5 (± 0.5) h
|
Type
|
DISTILLATION
|
Details
|
that distilled during this period
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the cake is washed with xylene
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
This material could be recrystallized from about 40-50 volumes of dioxane with an 80-85% recovery of acceptable material
|
Type
|
CUSTOM
|
Details
|
An alternate procedure for the purification of crude product
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(NC2=NOC(=C2)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |